5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to a class of drugs called soluble guanylate cyclase (sGC) activators, which have been shown to have beneficial effects in cardiovascular, respiratory, and neurological disorders.
Mechanism of Action
5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 works by activating sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By increasing cGMP levels, this compound 41-2272 promotes vasodilation, inhibits platelet aggregation, and enhances neurotransmitter release, leading to its therapeutic effects in various diseases.
Biochemical and physiological effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release. In animal models of pulmonary hypertension, this compound 41-2272 has been shown to reduce pulmonary artery pressure, improve right ventricular function, and increase exercise capacity. In heart failure models, this compound 41-2272 has been shown to improve cardiac function and reduce myocardial fibrosis. In erectile dysfunction models, this compound 41-2272 has been shown to enhance penile erection by promoting smooth muscle relaxation and increasing blood flow.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 is its specificity for sGC, which minimizes off-target effects and toxicity. However, this compound 41-2272 has limited solubility and stability in aqueous solutions, which can make it difficult to use in some experimental settings. Additionally, the effects of this compound 41-2272 can be influenced by other factors, such as oxygen tension and pH, which can complicate interpretation of experimental results.
Future Directions
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and potential clinical applications of 5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272. Some possible future directions for research include:
1. Developing more potent and selective sGC activators that have improved pharmacokinetic properties and efficacy.
2. Investigating the effects of this compound 41-2272 in other disease models, such as stroke, Alzheimer's disease, and cancer.
3. Exploring the potential synergistic effects of this compound 41-2272 with other drugs, such as phosphodiesterase inhibitors or nitric oxide donors.
4. Investigating the effects of this compound 41-2272 on different cell types, such as endothelial cells, smooth muscle cells, and neurons.
5. Developing new formulations of this compound 41-2272 that have improved solubility and stability, and can be used in different experimental settings.
In conclusion, this compound 41-2272 is a promising compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action as an sGC activator has been well established, and it has shown beneficial effects in animal models of pulmonary hypertension, heart failure, and erectile dysfunction. Further research is needed to fully understand its potential clinical applications and to develop more potent and selective sGC activators.
Scientific Research Applications
5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In preclinical studies, this compound 41-2272 has been shown to improve pulmonary hemodynamics, cardiac function, and exercise capacity in animal models of these diseases.
properties
IUPAC Name |
5-(butan-2-ylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-4-6(2)12-9(14)8-7(10(15)16)5-11-13(8)3/h5-6H,4H2,1-3H3,(H,12,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJHJIPZDURAEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=NN1C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.